molecular formula C26H27N3OS2 B12151932 N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12151932
M. Wt: 461.6 g/mol
InChI Key: YVGAWVGRYJYFMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide
  • N-(4-methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)thiophene-2-carboxamide

Uniqueness

N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide stands out due to its unique structural features, such as the combination of a thiazole ring with a thiophene ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-3-pentyl-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C26H27N3OS2/c1-3-4-8-17-29-23(20-15-13-19(2)14-16-20)25(28-24(30)22-12-9-18-31-22)32-26(29)27-21-10-6-5-7-11-21/h5-7,9-16,18H,3-4,8,17H2,1-2H3,(H,28,30)

InChI Key

YVGAWVGRYJYFMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

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